
1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium is a chemical compound that features an anthracene moiety attached to a pyridinium ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium typically involves the reaction of anthracene derivatives with pyridinium salts under specific conditions. One common method includes the use of acetyl chloride and antimony pentachloride in dichloromethane as a solvent. The reaction is carried out at low temperatures (0-5°C) and then allowed to proceed at room temperature for an extended period (e.g., 40 hours) to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene-based alcohols.
科学研究应用
1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of organic electronic materials and as a component in light-emitting diodes (LEDs).
作用机制
The mechanism by which 1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to intercalate into DNA, affecting gene expression and cellular processes. Additionally, its ability to generate reactive oxygen species (ROS) under certain conditions contributes to its biological activity.
相似化合物的比较
Similar Compounds
Anthracene: A tricyclic aromatic hydrocarbon with similar structural features.
1-(Anthracen-1-yl)ethanone: A derivative of anthracene with a ketone functional group.
2-Acetylanthracene: Another anthracene derivative with an acetyl group at a different position.
Uniqueness
1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium is unique due to the presence of the pyridinium ring, which imparts distinct chemical and physical properties. This structural feature enhances its solubility, stability, and reactivity compared to other anthracene derivatives.
属性
CAS 编号 |
81020-82-8 |
|---|---|
分子式 |
C22H20N+ |
分子量 |
298.4 g/mol |
IUPAC 名称 |
1-anthracen-1-yl-2,4,6-trimethylpyridin-1-ium |
InChI |
InChI=1S/C22H20N/c1-15-11-16(2)23(17(3)12-15)22-10-6-9-20-13-18-7-4-5-8-19(18)14-21(20)22/h4-14H,1-3H3/q+1 |
InChI 键 |
PPUWWLLLMHGBRP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=[N+](C(=C1)C)C2=CC=CC3=CC4=CC=CC=C4C=C32)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


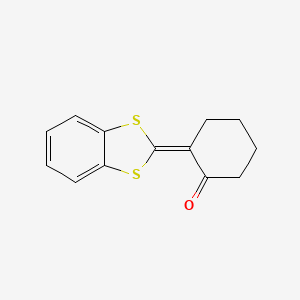
![Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]-](/img/structure/B14416648.png)
![5-([1,1'-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole](/img/structure/B14416671.png)

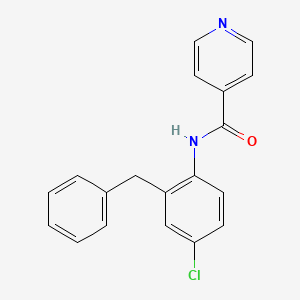
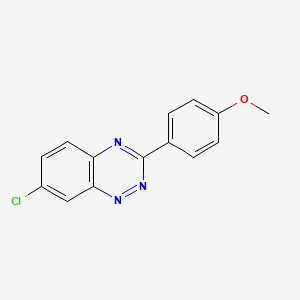

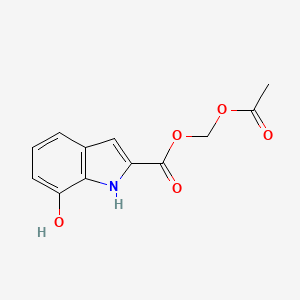
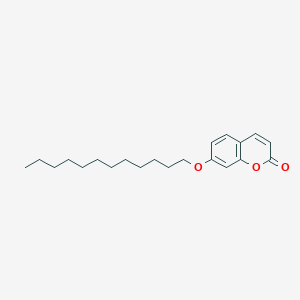
![2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate](/img/structure/B14416723.png)
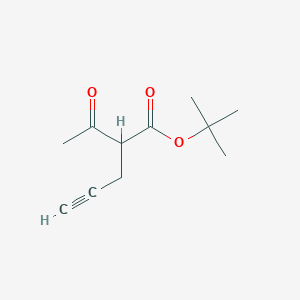
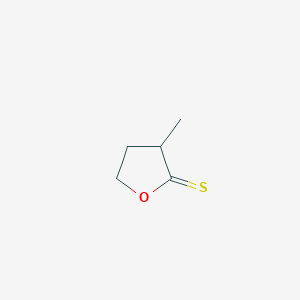
![1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14416738.png)

